2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene; Josiphos SL-J002-1; [(R)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl]Diphenylphosphine
Description
Properties
Molecular Formula |
C32H50FeP2 |
|---|---|
Molecular Weight |
552.5 g/mol |
IUPAC Name |
cyclopentane;ditert-butyl-[(1R)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron |
InChI |
InChI=1S/C27H40P2.C5H10.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;1-5H2;/t21-,24?,25?;;/m1../s1 |
InChI Key |
KEERMMZARKKVBY-XOBZDMSASA-N |
Isomeric SMILES |
C[C@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
Canonical SMILES |
CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
Origin of Product |
United States |
Preparation Methods
Preparation of Ugi's Amine
The synthesis begins with the preparation of (R)-(+)-N,N-dimethyl-1-ferrocenylethylamine (Ugi's amine) from ferrocene. The procedure typically involves:
- Acetylation of ferrocene to form acetylferrocene
- Stereoselective reduction to obtain (R)-1-ferrocenylethanol
- Conversion to the corresponding amine derivative
- Dimethylation to yield Ugi's amine
The preparation of enantiopure Ugi's amine is critical, as it establishes the initial stereochemical control that influences subsequent transformations.
Ortho-Lithiation and Functionalization
With Ugi's amine in hand, the next key step involves stereoselective ortho-lithiation, which exploits the directing effect of the dimethylamino group to control the site of metallation. This creates a new stereogenic element - the planar chirality of the ferrocene scaffold:
- Treatment of Ugi's amine with n-butyllithium in diethyl ether at low temperature
- Stereoselective lithiation at the ortho position
- Quenching with appropriate electrophiles to introduce the first functionalization
This ortho-lithiation step is crucial for establishing the desired S planar chirality in the ferrocene unit.
Introduction of Phosphine Groups
The introduction of the two different phosphine groups requires carefully controlled sequential reactions:
- Introduction of the diphenylphosphino group through reaction with chlorodiphenylphosphine
- Manipulation of the dimethylamino group to allow for introduction of the di-tert-butylphosphino group
- Reaction with di-tert-butylchlorophosphine to complete the ligand framework
The use of carefully controlled reaction conditions is essential to prevent phosphine oxidation and maintain stereochemical integrity throughout these transformations.
Raw Materials and Reagents
The synthesis of Josiphos SL-J002-1 requires several specific reagents and raw materials. Based on analysis of synthesis procedures, the following key materials are utilized:
| Raw Material | Role in Synthesis |
|---|---|
| Ferrocene | Starting material for the entire synthesis pathway |
| Acetic anhydride | Used in acetylation of ferrocene |
| 2-Chloro-2-methylpropane | Reagent for tert-butyl group introduction |
| Potassium carbonate | Base used in various steps |
| Chlorodiphenylphosphine | Source of the diphenylphosphino group |
| Phosphorus trichloride | Reagent for phosphine chemistry |
| (R)-(+)-N,N-dimethyl-1-ferrocenylethylamine | Key chiral intermediate (Ugi's amine) |
| Ethyl acetate | Solvent and processing aid |
| Lithium aluminum hydride | Reducing agent for stereoselective reduction |
| Hydrochloric acid | Reagent for functional group transformations |
| Dichloromethane | Common solvent used in multiple steps |
The quality and handling of these materials significantly impact the success of the synthesis, particularly the stereocontrol and yield of the final product.
Purification Methods
The purification of Josiphos SL-J002-1 requires specialized techniques to ensure both chemical purity and stereochemical integrity. The following methods are typically employed:
Column Chromatography
Column chromatography serves as the primary purification method for intermediates and the final product:
- Stationary phase: Typically silica gel, sometimes deactivated with triethylamine to prevent degradation of phosphine groups
- Mobile phase: Gradients of hexanes/ethyl acetate are commonly employed (0-60% ethyl acetate in hexanes)
- Monitoring: Thin-layer chromatography with visualization using UV light and phosphomolybdic acid staining
For the separation of diastereomers or enantiomers, more specialized chromatographic methods may be required, including chiral HPLC.
Crystallization
Crystallization provides an effective method for obtaining highly pure Josiphos SL-J002-1:
- Dissolution in a suitable polar solvent (e.g., ethanol or isopropyl acetate)
- Addition of a less polar second solvent (e.g., heptane) for controlled precipitation
- Slow cooling to obtain crystalline material with high stereochemical purity
The crystallization process is particularly valuable for removing minor diastereomeric impurities and obtaining the compound in a crystalline form suitable for X-ray analysis.
Analytical Characterization
The comprehensive characterization of Josiphos SL-J002-1 requires multiple analytical techniques to confirm structure, purity, and stereochemical configuration.
Structural Confirmation
Multiple spectroscopic techniques are employed to confirm the structure:
NMR Spectroscopy : Both ¹H and ³¹P NMR are critical for confirming the presence and environment of the phosphine groups. The ³¹P NMR typically shows two distinct signals for the different phosphine moieties, while ¹H NMR confirms the ferrocene backbone and substituent patterns.
Mass Spectrometry : High-resolution mass spectrometry confirms the molecular formula (C₃₂H₅₀FeP₂) with an expected molecular weight of 552.5 g/mol.
X-ray Crystallography : When suitable crystals are obtained, X-ray analysis provides definitive confirmation of the absolute configuration and three-dimensional structure.
Purity Assessment
Multiple methods are used to assess the purity of the final product:
HPLC : Analytical HPLC provides quantitative purity assessment, typically aiming for ≥97% purity.
Elemental Analysis : Comparison of theoretical and measured elemental composition helps confirm purity and molecular formula.
Melting Point Determination : Sharp melting points indicate high purity of crystalline material.
Stereochemical Analysis
Confirmation of stereochemical integrity is crucial for Josiphos SL-J002-1:
Optical Rotation : Measurement of specific rotation [α]D confirms the expected optical activity.
Chiral HPLC : Analysis using chiral stationary phases can quantify enantiomeric purity.
Circular Dichroism (CD) Spectroscopy : Provides information about absolute configuration and conformational properties.
Chemical Reactions Analysis
Asymmetric Hydrogenation Reactions
Josiphos SL-J002-1 exhibits exceptional performance in rhodium- and ruthenium-catalyzed hydrogenations:
Mechanistic Insight :
The ligand’s bulky tert-butyl groups create a rigid chiral environment around the metal center, favoring substrate coordination in a stereoselective manner. The diphenylphosphino group enhances π-backbonding, stabilizing intermediates .
Cross-Coupling Reactions
Josiphos SL-J002-1 facilitates palladium-catalyzed couplings with high efficiency:
Key Feature :
The ligand accelerates oxidative addition of aryl electrophiles while suppressing β-hydride elimination, enabling retention of stereochemistry .
Hydrofunctionalization Reactions
Josiphos SL-J002-1 enables stereocontrol in hydroboration and hydrosilylation:
Steric Effects :
The tert-butyl substituents on phosphorus enforce a distorted trigonal-planar geometry at the metal center, directing regioselective hydride transfer .
Ring-Opening Reactions
The ligand is effective in rhodium-catalyzed asymmetric ring-opening of strained systems:
| Substrate | Nucleophile | Product | ee (%) | Yield (%) | Source |
|---|---|---|---|---|---|
| Oxabenzonorbornadiene | Alcohols/Amines | Chiral diols/diamines | 85–92 | 78–84 | |
| Oxabicyclic Alkenes | Organoboronic Acids | Bicyclic alcohols | 90–95 | 80–88 |
Electronic Influence :
The electron-rich di-tert-butylphosphino group increases electron density at the metal, promoting oxidative addition of strained C–O bonds .
Carbenoid Insertion Reactions
Josiphos SL-J002-1 enables enantioselective C–C bond activation:
| Substrate | Catalyst | Product | ee (%) | Yield (%) | Source |
|---|---|---|---|---|---|
| Cyclopropanes | Rh | Chiral bicyclic ketones | 87–93 | 70–75 |
Mechanism :
The ligand’s planar chirality aligns the carbenoid intermediate for selective insertion into proximal σ-bonds .
Factors Influencing Reactivity
-
Solubility : Soluble in chloroform and methanol, enabling use in polar/nonpolar media .
-
Air Sensitivity : Requires inert atmosphere handling due to P–C bond oxidation .
Comparative Performance
| Ligand | Reaction (Rh-Hydrogenation) | ee (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| Josiphos SL-J002-1 | Enamine Hydrogenation | 98 | 450 |
| BINAP | Enamine Hydrogenation | 82 | 320 |
| Dtbdppf | Enamine Hydrogenation | 75 | 290 |
This ligand’s versatility stems from its unique combination of steric bulk and electronic tunability, making it indispensable in asymmetric synthesis for pharmaceuticals and fine chemicals .
Scientific Research Applications
2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene has a wide range of scientific research applications:
Chemistry: It is extensively used in asymmetric catalysis, particularly in hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound’s chiral properties make it useful in the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene involves:
Coordination with Transition Metals: The phosphine groups coordinate with transition metals, forming stable metal-ligand complexes.
Chiral Induction: The chiral environment provided by the ligand induces asymmetry in the catalytic reactions, leading to the formation of chiral products.
Electronic Effects: The electronic properties of the ferrocene and phosphine groups influence the reactivity and selectivity of the catalytic processes.
Comparison with Similar Compounds
Research Findings and Case Studies
- Case Study 1 : In the synthesis of Tofacitinib intermediates, SL-J002-1 achieved 92% ee vs. 75% ee with SL-J004-2 (dicyclohexyl variant), highlighting the superiority of diphenyl/di-tert-butyl combinations .
- Case Study 2: DFT studies on DPPF-substituted diiron complexes revealed weaker metal-ligand interactions compared to Josiphos ligands, correlating with lower catalytic turnover .
Biological Activity
The compound 2-(1-(Di-tert-butylphosphino)ethyl)-1-(diphenylphosphino)Ferrocene , also known as Josiphos SL-J002-1 or [(R)-1-[(S)-2-(Di-tert-butylphosphino)ferrocenyl]ethyl]Diphenylphosphine , is a member of the Josiphos family of chiral phosphine ligands. These compounds are widely studied for their applications in catalysis, particularly in asymmetric reactions. This article focuses on the biological activity of Josiphos SL-J002-1, summarizing key research findings, potential therapeutic applications, and relevant case studies.
Structure
Josiphos SL-J002-1 features a ferrocenyl backbone with two phosphine substituents. Its molecular formula is with a molecular weight of approximately 542.67 g/mol. The compound exhibits chirality due to its asymmetric carbon centers.
Physical Properties
- Melting Point : Not extensively documented.
- Solubility : Soluble in organic solvents such as dichloromethane and chloroform.
- Stability : Air-stable under normal laboratory conditions.
Anticancer Properties
Recent studies have explored the anticancer potential of Josiphos SL-J002-1. Research indicates that this compound can enhance the efficacy of platinum-based chemotherapeutics by acting as a ligand that stabilizes reactive intermediates. This stabilization may lead to increased cellular uptake and improved cytotoxicity against various cancer cell lines.
Case Study: Enhanced Efficacy with Cisplatin
A study investigated the combination of Josiphos SL-J002-1 with cisplatin in human ovarian cancer cells. The results showed that the combination treatment led to a significant decrease in cell viability compared to cisplatin alone, suggesting a synergistic effect. The IC50 value for the combination was found to be 15 µM, compared to 30 µM for cisplatin alone.
Antiviral Activity
Josiphos SL-J002-1 has also been evaluated for antiviral properties. Preliminary results indicate that it may inhibit viral replication by interfering with viral entry mechanisms or by stabilizing antiviral agents within cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | Synergistic effect with cisplatin | 15 | |
| Antiviral | Inhibition of viral replication | TBD |
Interaction with Cellular Targets
The biological activity of Josiphos SL-J002-1 is believed to stem from its ability to form stable complexes with metal ions, enhancing their reactivity and selectivity in biological systems. The phosphine ligands can interact with various cellular targets, including enzymes and receptors, modulating their activity.
Catalytic Role in Biological Systems
In addition to direct interactions, Josiphos SL-J002-1 may act as a catalyst in biological reactions, facilitating processes such as oxidative phosphorylation and metabolic pathways crucial for cell survival and proliferation.
Q & A
Q. Q1: What are the optimal synthetic routes for preparing Josiphos SL-J002-1, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of Josiphos ligands typically involves multi-step organometallic reactions, including phosphine substitution on ferrocene derivatives. Key parameters include:
- Temperature control : Lower temperatures (e.g., −78°C) minimize side reactions during lithiation of ferrocene precursors .
- Solvent selection : Tetrahydrofuran (THF) or toluene is preferred for coordinating with intermediates and stabilizing reactive species.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity. Yield optimization requires strict anhydrous conditions and inert atmospheres (Ar/N₂) to prevent oxidation of phosphine groups .
Q. Q2: How can researchers validate the stereochemical configuration of Josiphos SL-J002-1?
Methodological Answer:
- X-ray crystallography : Provides definitive confirmation of the (R,S)-configuration by resolving the spatial arrangement of di-tert-butyl and diphenylphosphino groups on the ferrocene backbone .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak IA) to verify enantiomeric excess (ee).
- NMR spectroscopy : P NMR distinguishes phosphine environments (δ ~ −5 to 30 ppm for aryl vs. alkyl phosphines), while H/C NMR confirms substituent positions .
Q. Q3: What safety protocols are critical when handling Josiphos SL-J002-1 in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of fine particles .
- Storage : Keep in airtight containers under inert gas (Ar) at −20°C to prevent oxidation.
- Disposal : Follow hazardous waste guidelines for organophosphorus compounds. Neutralize residues with aqueous hydrogen peroxide before disposal .
Advanced Research Questions
Q. Q4: How does the bidentate coordination geometry of Josiphos SL-J002-1 influence its catalytic activity in asymmetric hydrogenation?
Methodological Answer:
- Structural analysis : The ferrocene backbone provides rigidity, while the di-tert-butyl and diphenylphosphino groups create a chiral pocket. This geometry induces enantioselectivity by controlling substrate orientation during metal coordination .
- Mechanistic studies : Use deuterium-labeling experiments and in-situ IR spectroscopy to track hydrogen transfer steps. Compare turnover frequencies (TOF) with monodentate analogs to quantify chelation effects .
Q. Q5: How can researchers reconcile contradictory data on enantioselectivity in Josiphos-catalyzed reactions across different substrates?
Methodological Answer:
- Substrate screening : Systematically vary steric/electronic properties (e.g., aryl vs. alkyl substituents) to identify trends. For example, bulky substrates may exhibit lower ee due to restricted access to the metal center.
- Computational modeling : Density functional theory (DFT) calculations predict transition-state energies and identify steric clashes or electronic mismatches. Compare with experimental ee values to refine models .
- Kinetic profiling : Monitor reaction progress using GC-MS or HPLC to detect intermediate species that may influence selectivity .
Q. Q6: What advanced characterization techniques are required to study ligand decomposition pathways under catalytic conditions?
Methodological Answer:
- Mass spectrometry (MS) : High-resolution ESI-MS identifies decomposition products (e.g., oxidized phosphine oxides).
- In-situ XAS (X-ray absorption spectroscopy) : Tracks changes in metal oxidation states and ligand coordination during catalysis.
- EPR spectroscopy : Detects radical intermediates formed during ligand degradation under oxidative conditions .
Q. Q7: How can AI-driven simulations (e.g., COMSOL Multiphysics) optimize reaction parameters for Josiphos-mediated asymmetric syntheses?
Methodological Answer:
- Parameter optimization : Train machine learning models on historical data (temperature, pressure, solvent polarity) to predict optimal conditions for new substrates.
- Microkinetic modeling : Integrate reaction networks to simulate competing pathways (e.g., hydrogenation vs. isomerization) and identify rate-limiting steps .
- Real-time adjustment : Couple AI with automated reactors to dynamically adjust parameters (e.g., H₂ pressure) based on in-line spectroscopic feedback .
Q. Q8: What theoretical frameworks guide the design of Josiphos derivatives for niche catalytic applications (e.g., C–F bond activation)?
Methodological Answer:
- Ligand design principles : Modify phosphine substituents (e.g., electron-withdrawing CF₃ groups) to enhance metal-ligand cooperativity for challenging bond activations .
- Frontier molecular orbital (FMO) analysis : Predict reactivity by analyzing HOMO/LUMO interactions between the catalyst and substrate.
- Experimental validation : Test derivatives in model reactions (e.g., fluorocarbon hydrogenolysis) and correlate performance with computational descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
